An In-depth Technical Guide to Benzoic Acid, 4-(2-propynylamino)-: Structure, pKa, and Characterization
An In-depth Technical Guide to Benzoic Acid, 4-(2-propynylamino)-: Structure, pKa, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid, 4-(2-propynylamino)-, a derivative of 4-aminobenzoic acid (PABA), is a molecule of significant interest in medicinal chemistry and drug development. It incorporates the propargylamine moiety, a functional group known for its role in the design of various therapeutic agents, including enzyme inhibitors.[1][2] The presence of the reactive propargyl group, coupled with the ionizable carboxylic acid function, imparts unique physicochemical properties to the molecule, making a thorough understanding of its chemical structure and acidity (pKa) crucial for its application in drug design and development.
This technical guide provides a comprehensive overview of the chemical structure, pKa, and analytical characterization of Benzoic acid, 4-(2-propynylamino)-. It is intended to serve as a valuable resource for researchers and scientists working with this and related compounds.
Chemical Structure and Physicochemical Properties
Benzoic acid, 4-(2-propynylamino)- possesses a disubstituted benzene ring at its core. A carboxylic acid group (-COOH) is located at position 1, and a secondary amine with a 2-propynyl (propargyl) substituent is at position 4.
Molecular Formula: C₁₀H₉NO₂
Molecular Weight: 175.18 g/mol
IUPAC Name: 4-((prop-2-yn-1-yl)amino)benzoic acid
The structural features of this molecule give rise to its key chemical properties:
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Acidity: The carboxylic acid group is the primary acidic center.
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Basicity: The secondary amine is a weak basic center.
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Reactivity: The terminal alkyne of the propargyl group is a site for various chemical reactions, such as "click chemistry" reactions.
A summary of key physicochemical properties is presented in Table 1.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₉NO₂ | Calculated |
| Molecular Weight | 175.18 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Analogy to similar compounds |
| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like DMSO and methanol. | Analogy to similar compounds |
Understanding the pKa of Benzoic Acid, 4-(2-propynylamino)-
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, lipophilicity, and ability to interact with biological targets. For Benzoic acid, 4-(2-propynylamino)-, there are two primary ionizable groups: the carboxylic acid and the secondary amine.
Factors Influencing the pKa
The pKa of the carboxylic acid group is influenced by the electronic effects of the substituent at the para position. In this case, the 4-(2-propynylamino) group.
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Inductive Effect: The nitrogen atom of the amino group is electronegative and can exert a weak electron-withdrawing inductive effect (-I).
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Resonance Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, which is a strong electron-donating effect (+R).
Generally, electron-donating groups decrease the acidity of benzoic acid (increase the pKa) by destabilizing the resulting carboxylate anion. Conversely, electron-withdrawing groups increase acidity (decrease the pKa).[3][4] In the case of the 4-amino group, the +R effect typically outweighs the -I effect, making 4-aminobenzoic acid less acidic than benzoic acid.
The propargyl group attached to the nitrogen is an electron-withdrawing group due to the sp-hybridized carbons of the alkyne. This will pull electron density away from the nitrogen, making its lone pair less available for donation into the ring. Consequently, the electron-donating effect of the 4-(2-propynylamino) group will be weaker than that of a simple amino or alkylamino group.
Predicted pKa Values
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Benzoic Acid: pKa ≈ 4.20[5]
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4-Aminobenzoic Acid: pKa₁ (carboxylic acid) ≈ 4.85; pKa₂ (ammonium ion) ≈ 2.38[6][7]
The 4-amino group in 4-aminobenzoic acid is electron-donating, increasing the pKa of the carboxylic acid compared to benzoic acid. The electron-withdrawing nature of the propargyl group in 4-(2-propynylamino)benzoic acid will reduce the electron-donating ability of the nitrogen. Therefore, the pKa of the carboxylic acid group in the target molecule is expected to be lower than that of 4-aminobenzoic acid (4.85) and likely closer to, or slightly higher than, that of benzoic acid (4.20).
The pKa of the secondary amine will be related to the protonation of the nitrogen. This value is expected to be low, similar to the pKa of the anilinium ion in 4-aminobenzoic acid (around 2.4).
Predicted pKa Values:
| Ionizable Group | Predicted pKa | Rationale |
| Carboxylic Acid (-COOH) | ~ 4.3 - 4.6 | The electron-withdrawing propargyl group reduces the electron-donating effect of the amino group, making the carboxylic acid more acidic than in 4-aminobenzoic acid. |
| Ammonium Ion (-NH₂⁺-) | ~ 2.0 - 2.5 | Similar to the anilinium ion in other 4-aminobenzoic acid derivatives. |
Synthesis of Benzoic Acid, 4-(2-propynylamino)-
A plausible synthetic route for Benzoic acid, 4-(2-propynylamino)- involves the N-alkylation of 4-aminobenzoic acid with a propargyl halide.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Benzoic acid, 4-(2-propynylamino)-.
Detailed Experimental Protocol
This protocol is based on established methods for the N-alkylation of anilines and may require optimization.
Materials:
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4-Aminobenzoic acid
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Propargyl bromide (or propargyl chloride)
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexane
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Hydrochloric acid (HCl), 1 M
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials.
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Alkylation: To the stirred solution, add propargyl bromide (1.2 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up:
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After the reaction is complete, cool the mixture to room temperature and pour it into water.
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Acidify the aqueous mixture with 1 M HCl to a pH of approximately 3-4 to precipitate the product.
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Collect the precipitate by vacuum filtration and wash with water.
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Purification:
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Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).
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Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Causality behind Experimental Choices:
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Base (K₂CO₃): A mild base is used to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the amino group on the propargyl bromide. Anhydrous conditions are preferred to prevent side reactions.
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Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.
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Temperature: Heating is necessary to overcome the activation energy of the reaction, but excessive heat should be avoided to prevent side reactions and decomposition.
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Acidification: The product is precipitated from the aqueous solution by adjusting the pH to below its pKa, converting the carboxylate salt to the less soluble carboxylic acid.
Analytical Characterization
The structure and purity of the synthesized Benzoic acid, 4-(2-propynylamino)- can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~7.7 | d | 2H | Aromatic H (ortho to -COOH) |
| ~6.7 | d | 2H | Aromatic H (ortho to -NH) |
| ~6.5 | t | 1H | -NH- |
| ~4.0 | d | 2H | -CH₂-C≡CH |
| ~3.1 | t | 1H | -C≡CH |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~152 | Aromatic C-NH |
| ~131 | Aromatic C (ortho to -COOH) |
| ~120 | Aromatic C-COOH |
| ~112 | Aromatic C (ortho to -NH) |
| ~82 | -C≡CH |
| ~73 | -C≡CH |
| ~33 | -CH₂- |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3300 | ≡C-H stretch | Terminal Alkyne |
| ~3400 | N-H stretch | Secondary Amine |
| ~2120 | C≡C stretch | Alkyne |
| ~1680 | C=O stretch | Carboxylic Acid |
| 1610, 1520 | C=C stretch | Aromatic Ring |
| ~1300 | C-N stretch | Aromatic Amine |
Experimental Workflow for pKa Determination
The pKa of Benzoic acid, 4-(2-propynylamino)- can be determined experimentally using potentiometric titration.
Caption: Workflow for the experimental determination of pKa by potentiometric titration.
Detailed Protocol:
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Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Data Analysis:
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Plot the pH versus the volume of NaOH added to obtain a titration curve.
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Determine the equivalence point(s) from the inflection point(s) of the curve.
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The pH at the half-equivalence point corresponds to the pKa of the ionizable group. For a molecule with two acidic protons (the carboxylic acid and the protonated amine), two equivalence points and two pKa values will be observed.
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Conclusion
This technical guide has provided a detailed overview of the chemical structure, pKa, synthesis, and analytical characterization of Benzoic acid, 4-(2-propynylamino)-. By understanding these fundamental properties, researchers can better utilize this versatile molecule in the design and development of novel therapeutic agents and chemical probes. The provided protocols and predictive data serve as a strong foundation for further experimental work and application in medicinal chemistry.
References
- Binda, C., Mattevi, A., & Edmondson, D. E. (2002). Minireview: Propargylamines as monoamine oxidase inactivators. Journal of Biological Chemistry, 277(27), 23973-23976.
- Tipton, K. F. (2018). Monoamine oxidase inhibitors and the cheese effect. Neurochemical Research, 43(8), 1599-1608.
- Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1403.
- Shokhen, M., & Albeck, A. (2015). The effect of para-substituents on the pKa of benzoic acid: A computational study. Journal of Physical Organic Chemistry, 28(4), 233-239.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
- Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. Pergamon Press.
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PubChem. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
